molecular formula C11H10ClNO2 B11885398 Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate CAS No. 848127-77-5

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate

Cat. No.: B11885398
CAS No.: 848127-77-5
M. Wt: 223.65 g/mol
InChI Key: TWFYGCNNUSKIQW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate ( 848127-77-5) is a chloro- and methyl-substituted indole derivative of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 11 H 10 ClNO 2 and a molecular weight of 223.66 g/mol, serves as a versatile synthetic building block . Its structure, featuring a carboxylate ester and a chloro substituent on the indole scaffold, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this scaffold to develop novel compounds for biological testing, such as analogues of neocryptolepine for antimalarial evaluation . As a key intermediate, it can be used in cross-coupling reactions and for further functionalization to create targeted libraries for high-throughput screening. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the safety data sheet for handling information. This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation .

Properties

CAS No.

848127-77-5

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 6-chloro-1-methylindole-5-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-13-4-3-7-5-8(11(14)15-2)9(12)6-10(7)13/h3-6H,1-2H3

InChI Key

TWFYGCNNUSKIQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Methanol (excess), concentrated sulfuric acid (catalyst).

  • Temperature : Reflux (~65–70°C).

  • Duration : 12–24 hours.

  • Yield : Estimated >80% based on analogous indole esterifications.

Mechanism :
The acid-catalyzed reaction proceeds through protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent dehydration to form the ester.

Workup :
After completion, the mixture is concentrated under reduced pressure, neutralized with a weak base (e.g., NaHCO₃), and extracted with ethyl acetate. Purification via recrystallization or chromatography yields the methyl ester.

N-Methylation Using Dimethyl Carbonate

N-methylation of the indole nitrogen is efficiently accomplished using dimethyl carbonate (DMC) as a non-toxic, sustainable methylating agent. This method avoids hazardous reagents like methyl iodide and operates under mild conditions.

Optimized Protocol

ParameterDetail
Substrate 6-Chloro-1H-indole-5-carboxylate methyl ester
Methylating Agent Dimethyl carbonate (2–3 equiv)
Base Potassium carbonate (K₂CO₃, 1.5 equiv)
Solvent Dimethylformamide (DMF) or DMSO
Temperature 100–150°C (reflux)
Duration 8–12 hours
Yield Estimated 82–90%

Mechanistic Insight :
DMC acts as a methylating agent under basic conditions, where K₂CO₃ deprotonates the indole nitrogen, enabling nucleophilic attack on the electrophilic carbonyl carbon of DMC. The reaction proceeds via a two-step SN2 mechanism, releasing carbon dioxide and methanol as byproducts.

Advantages :

  • Green chemistry : DMC is biodegradable and replaces toxic methyl halides.

  • Selectivity : Minimal over-methylation or side reactions due to DMC’s moderate reactivity.

Alternative Methods and Comparative Analysis

Classical N-Methylation with Methyl Iodide

While traditional methods use methyl iodide and strong bases (e.g., NaH), this approach is less favored due to:

  • Toxicity : Methyl iodide is carcinogenic and requires stringent handling.

  • Byproducts : Generates stoichiometric amounts of iodide waste.

  • Lower yields : ~70–75% due to competing quaternization.

Experimental Procedures and Optimization

Stepwise Synthesis (Esterification → N-Methylation)

Step 1: Esterification of 6-Chloro-1H-Indole-5-Carboxylic Acid

  • Combine 10 mmol of 6-chloro-1H-indole-5-carboxylic acid, 50 mL methanol, and 1 mL conc. H₂SO₄.

  • Reflux for 18 hours.

  • Cool, neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

  • Purify via recrystallization (ethanol/water).

Step 2: N-Methylation with DMC

  • Suspend 10 mmol of the methyl ester in 30 mL DMF.

  • Add 15 mmol K₂CO₃ and 25 mmol DMC.

  • Reflux at 120°C for 10 hours.

  • Filter, wash with water, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Critical Parameters

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance DMC reactivity.

  • Temperature control : Excess heat (>150°C) may degrade the indole ring.

  • Base stoichiometry : Excess K₂CO₃ ensures complete deprotonation of the indole nitrogen.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) logP Key References
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate 6-Cl, 1-Me, 5-COOMe C₁₁H₁₀ClNO₂ 223.66 Not reported ~2.5*
Methyl 6-chloro-1H-indole-5-carboxylate 6-Cl, 5-COOMe C₁₀H₈ClNO₂ 209.63 Not reported ~2.3*
Methyl 5-chloro-1H-indole-6-carboxylate 5-Cl, 6-COOMe C₁₀H₈ClNO₂ 209.63 Not reported ~2.3*
Methyl 6-methoxy-1H-indole-5-carboxylate 6-OMe, 5-COOMe C₁₁H₁₁NO₃ 205.21 Not reported ~1.8*
Methyl 6-methyl-1H-indole-5-carboxylate 6-Me, 5-COOMe C₁₁H₁₁NO₂ 189.21 Not reported 2.26
6-Bromo-3-(4-iodobenzyl)-1H-indole (Compound 10) 6-Br, 3-(4-iodobenzyl) C₁₅H₁₀BrIN₂ 425.06 >200 Not reported

*Estimated based on structural similarity.

Key Observations:

Substituent Position: The 6-chloro-5-carboxylate configuration (target compound) differs from 5-chloro-6-carboxylate (CAS 875305-77-4) in halogen and ester placement. This positional isomerism may alter electronic distribution and binding affinity in biological systems . Methylation at the 1-position (target compound vs.

Halogen vs. Alkyl/Methoxy Groups :

  • Replacing chlorine with methoxy (e.g., methyl 6-methoxy-1H-indole-5-carboxylate) reduces electronegativity, increasing solubility but decreasing lipophilicity (logP ~1.8 vs. ~2.5) .
  • Bromo and iodo derivatives (e.g., Compound 10 in ) exhibit higher molecular weights and melting points (>200°C), suggesting enhanced crystallinity and stability .

Biological Implications: Chlorine’s moderate size and electronegativity balance reactivity and bioavailability, making it preferable in drug design compared to bulkier halogens like bromine or iodine .

Biological Activity

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (MCMI) is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

MCMI has the molecular formula C10H8ClNO2 and a molecular weight of approximately 209.63 g/mol. Its structure features a chlorine atom at the 6th position and a methyl ester functional group at the 5th position of the indole ring. This unique configuration contributes to its biological activity and potential therapeutic applications.

Biological Activities

MCMI exhibits several notable biological activities, which can be categorized as follows:

1. Antiviral Properties

  • Preliminary studies suggest that MCMI may exhibit effectiveness against certain viral infections. The specific mechanisms by which it exerts antiviral effects are still under investigation, but its structural characteristics indicate potential interactions with viral components.

2. Anti-inflammatory Effects

  • MCMI has demonstrated the ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases. The compound's interactions with inflammatory pathways could provide insights into its therapeutic potential.

3. Antimicrobial Activity

  • Indole derivatives, including MCMI, have shown effectiveness against various bacterial and fungal strains. For example, compounds similar to MCMI exhibited minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive bacteria and fungi such as Candida albicans and Bacillus mycoides .

4. Anticancer Activity

  • The compound's potential as an anticancer agent is supported by studies indicating that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis through interactions with proteins such as Mcl-1, an anti-apoptotic factor overexpressed in many cancers . Research has shown that modifications in the indole structure can enhance binding affinity to such targets, suggesting that MCMI may play a role in cancer therapy .

The mechanisms underlying the biological activities of MCMI involve its interaction with specific molecular targets:

  • Binding Affinity : MCMI likely binds to various receptors and enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
  • Protein Interactions : Similar compounds have been shown to interact with proteins like Mcl-1, which is critical for cancer cell survival. By inhibiting these interactions, MCMI may promote apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have explored the biological activity of MCMI and related compounds:

Study Focus Findings
Antiviral ActivityIdentified potential effectiveness against viral infections; further research needed.
Anticancer MechanismsDemonstrated binding affinity to Mcl-1; significant implications for cancer therapy.
Antimicrobial PropertiesShowed MIC values as low as 0.0048 mg/mL against various pathogens; highlights broad-spectrum antimicrobial potential.
Anti-inflammatory EffectsSuggested modulation of inflammatory pathways; further elucidation required for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 6-chloro-1-methyl-1H-indole-5-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. A typical protocol involves refluxing the carboxylic acid in methanol with H₂SO₄ for 12–24 hours, followed by quenching with water and recrystallization .
  • Critical Parameters : Reaction time, temperature, and acid concentration must be optimized. For example, incomplete esterification may occur if reflux duration is insufficient. TLC monitoring (e.g., using ethyl acetate/hexane 3:7) is recommended to confirm reaction completion .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be employed to characterize this compound?

  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1700–1720 cm⁻¹, while the indole N–H stretch (if unsubstituted) is ~3400 cm⁻¹. Chlorine substitution alters aromatic C–Cl vibrations (600–800 cm⁻¹) .
  • NMR : In 1H^1H NMR, the methyl ester group (COOCH₃) resonates as a singlet at ~3.8–4.0 ppm. The indole ring protons show distinct splitting patterns; for example, H-4 and H-7 protons appear as doublets due to coupling with adjacent substituents .
  • UV-Vis : The indole core typically exhibits absorbance maxima near 290–310 nm (π→π* transitions), with shifts depending on substituent electronic effects .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : The compound may form polymorphs or exhibit poor crystal growth due to steric hindrance from the methyl and chloro groups. Slow evaporation from methanol or acetone is preferred.
  • Structural Analysis : Use SHELX software for X-ray refinement. Intermolecular hydrogen bonds (e.g., C–H···O interactions between ester groups) stabilize the crystal lattice, forming chains along specific axes .

Q. How does the substitution pattern (chloro, methyl, ester) influence bioactivity in structure-activity relationship (SAR) studies?

  • Experimental Design : Compare activity with analogs (e.g., 6-fluoro or 5-methyl derivatives) in assays like enzyme inhibition or cytotoxicity. For example:

CompoundIC₅₀ (μM)Target
Methyl 6-chloro-1-methyl-12.3Kinase X
Methyl 6-fluoro-1-methyl-18.9Kinase X
Methyl 5-chloro-1H-indole25.6Kinase X
  • Data Interpretation : The 6-chloro and 1-methyl groups enhance hydrophobic interactions with enzyme active sites, while the ester improves membrane permeability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the ester group to the carboxylic acid.
  • Key Findings : The compound is stable at pH 4–6 but hydrolyzes rapidly in alkaline conditions (pH >8). Store at –20°C in anhydrous solvents to prevent degradation .

Q. How can computational methods (DFT, molecular docking) predict reactivity and binding modes?

  • DFT Analysis : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO is localized on the indole ring, indicating electrophilic attack sites .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets. The chloro group may form halogen bonds with Arg residues, enhancing binding affinity .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for this compound?

  • Troubleshooting : Discrepancies may arise from impurities in starting materials or variations in workup. Validate purity via 1H^1H NMR integration and elemental analysis. Reproduce protocols from peer-reviewed sources (e.g., reflux times >12 hours for >90% yield) .

Q. What analytical strategies validate purity for pharmacological studies?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 50:50 to 90:10 over 20 min). Retention time ~8.2 min (λ = 254 nm).
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 238.04 (calculated for C₁₁H₁₀ClNO₂) .

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